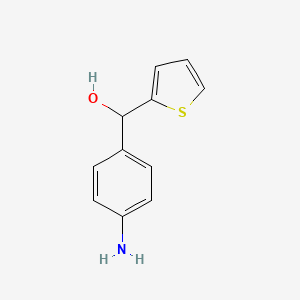

(4-Aminophenyl)(thiophen-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-aminophenyl)-thiophen-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7,11,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLWYSCBAVIWMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CC=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629743 | |

| Record name | (4-Aminophenyl)(thiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915919-62-9 | |

| Record name | (4-Aminophenyl)(thiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Aminophenyl Thiophen 2 Yl Methanol

Advanced Synthetic Routes for the Core Structure

The synthesis of (4-Aminophenyl)(thiophen-2-yl)methanol can be approached through several established and novel chemical pathways. A primary and highly efficient method involves a two-step process: the synthesis of the ketone precursor, (4-aminophenyl)(thiophen-2-yl)methanone, followed by its reduction to the desired secondary alcohol.

Investigation of Established and Novel Reaction Pathways

Established Pathway: Reduction of (4-aminophenyl)(thiophen-2-yl)methanone

A common and reliable method for the synthesis of this compound is the chemical reduction of its corresponding ketone precursor, (4-aminophenyl)(thiophen-2-yl)methanone. This transformation can be effectively achieved using various reducing agents.

Sodium Borohydride (NaBH₄) Reduction : Sodium borohydride is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol at room temperature. commonorganicchemistry.com The hydride from NaBH₄ attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is subsequently protonated by the solvent to yield the secondary alcohol. youtube.com This method is advantageous due to its operational simplicity and high yields.

Catalytic Hydrogenation : Another established method is catalytic hydrogenation. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. researchgate.net The reaction is typically performed in a solvent like ethanol or ethyl acetate under pressure. This method is highly efficient and often results in clean conversion with high yields.

Novel Pathway: Biocatalytic Asymmetric Reduction

A more advanced and greener approach to the synthesis involves the use of biocatalysts. The asymmetric reduction of prochiral ketones to chiral secondary alcohols using enzymes has emerged as a powerful method in organic synthesis. researchgate.net Specifically, ketoreductases from various microorganisms, such as Lactobacillus species, can catalyze the reduction of aryl heteroaryl ketones with high enantioselectivity. researchgate.net This method offers the potential to produce enantiomerically pure (S)- or (R)-(4-Aminophenyl)(thiophen-2-yl)methanol, which is of significant interest in medicinal chemistry. The reaction is typically carried out in an aqueous buffer system, often with a co-solvent to aid substrate solubility, and a cofactor recycling system.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the output and purity of the product.

For the sodium borohydride reduction , key parameters to optimize include the choice of solvent, temperature, and the molar ratio of the reducing agent. Protic solvents like methanol and ethanol are generally effective. commonorganicchemistry.com The reaction is typically exothermic and is often controlled by carrying it out at room temperature or below. An excess of NaBH₄ is commonly used to ensure complete conversion of the ketone.

In catalytic hydrogenation , the choice of catalyst, solvent, hydrogen pressure, and temperature are critical. The activity and selectivity of the catalyst can significantly influence the reaction outcome. Solvents must be chosen to ensure the solubility of the starting material and should be inert under the reaction conditions.

For biocatalytic reduction , optimization involves screening different microorganisms or isolated enzymes, pH of the buffer, temperature, co-solvent concentration, and substrate concentration to achieve high conversion and enantiomeric excess. researchgate.net

| Reaction Pathway | Reagents/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |

| NaBH₄ Reduction | Sodium Borohydride | Methanol/Ethanol | 0 - 25 | >90 |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol | 25 - 50 | >95 |

| Biocatalytic Reduction | Ketoreductase | Aqueous Buffer/Co-solvent | 25 - 37 | Variable |

Precursor Synthesis and Intermediate Compound Isolation

The primary precursor for the synthesis of this compound is the ketone, (4-aminophenyl)(thiophen-2-yl)methanone. The synthesis of this intermediate is a critical step and can be accomplished through several methods, most notably the Friedel-Crafts acylation.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for the formation of aryl ketones. sigmaaldrich.comorganic-chemistry.org However, the direct acylation of aniline is often problematic because the amino group can coordinate with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution. quora.com To circumvent this issue, the amino group is typically protected, for instance, as an acetanilide.

The synthesis of the precursor can be envisioned in the following steps:

Protection of Aniline : Aniline is first reacted with acetic anhydride to form acetanilide.

Friedel-Crafts Acylation : The protected acetanilide is then reacted with thiophene-2-carbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.com The acylation occurs preferentially at the para position due to the ortho,para-directing nature of the acetylamino group.

Deprotection : The resulting N-(4-(thiophene-2-carbonyl)phenyl)acetamide is then hydrolyzed under acidic or basic conditions to remove the acetyl group and yield (4-aminophenyl)(thiophen-2-yl)methanone.

The intermediate compounds at each stage, namely acetanilide and N-(4-(thiophene-2-carbonyl)phenyl)acetamide, are stable and can be isolated and purified before proceeding to the next step.

| Step | Reactants | Reagents/Catalyst | Product |

| 1. Protection | Aniline, Acetic Anhydride | - | Acetanilide |

| 2. Acylation | Acetanilide, Thiophene-2-carbonyl chloride | AlCl₃ | N-(4-(thiophene-2-carbonyl)phenyl)acetamide |

| 3. Deprotection | N-(4-(thiophene-2-carbonyl)phenyl)acetamide | HCl (aq) or NaOH (aq) | (4-aminophenyl)(thiophen-2-yl)methanone |

Derivatization Strategies of this compound

The presence of a primary amine and a secondary alcohol allows for a wide range of derivatization reactions, enabling the synthesis of a library of related compounds for various applications.

Chemical Modifications at the Aminophenyl Moiety

The primary amino group on the phenyl ring is a versatile handle for chemical modification.

Acylation : The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form amides. For example, reaction with acetyl chloride would yield N-(4-(hydroxy(thiophen-2-yl)methyl)phenyl)acetamide.

Alkylation : N-alkylation can be achieved by reacting the amino group with alkyl halides. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Urea and Thiourea Formation : The amino group can react with isocyanates or isothiocyanates to form substituted ureas and thioureas, respectively. researchgate.net

Substitutions and Transformations on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. The presence of the (4-aminophenyl)methanol substituent can influence the regioselectivity of these reactions.

Halogenation : The thiophene ring can be halogenated using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms, typically at the 5-position of the thiophene ring. nih.gov

Nitration : Nitration of the thiophene ring can be achieved using nitrating agents like nitric acid in acetic anhydride. nih.gov The position of nitration will depend on the reaction conditions and the directing effect of the existing substituent.

Metalation and Cross-Coupling : The thiophene ring can be deprotonated at the 5-position using a strong base like n-butyllithium, followed by reaction with an electrophile. Alternatively, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, can be employed if a halogenated derivative of this compound is first prepared. nih.gov

| Modification Type | Reagent | Functional Group Targeted | Resulting Structure |

| Acylation | Acetyl Chloride | Aminophenyl Moiety | Amide |

| Urea Formation | Phenyl Isocyanate | Aminophenyl Moiety | Urea |

| Halogenation | N-Bromosuccinimide | Thiophene Ring | Bromo-substituted thiophene |

| Nitration | Nitric Acid/Acetic Anhydride | Thiophene Ring | Nitro-substituted thiophene |

Modifications of the Methanol Hydroxyl Group

The chemical structure of this compound incorporates a secondary benzylic alcohol functional group. This hydroxyl (-OH) group is a primary site for various chemical transformations, allowing for the synthesis of a diverse range of derivatives. The reactivity of this group is influenced by its position adjacent to both a phenyl and a thiophene ring, which can stabilize potential carbocation intermediates formed during certain reactions. Key modifications of this hydroxyl group include oxidation, esterification, and etherification, which pave the way for new molecular scaffolds.

The secondary alcohol moiety of this compound can be oxidized to yield the corresponding ketone, (4-aminophenyl)(thiophen-2-yl)methanone. This transformation is a fundamental process in organic synthesis, converting the carbinol carbon into a carbonyl group. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions, especially given the presence of an electron-rich aniline moiety which is also susceptible to oxidation.

Common oxidizing agents suitable for this transformation include chromium-based reagents like pyridinium chlorochromate (PCC) or manganese-based reagents such as manganese dioxide (MnO₂). MnO₂ is particularly effective for the oxidation of benzylic and allylic alcohols. The reaction is typically performed in a suitable organic solvent, such as dichloromethane or acetone, at room temperature.

Reagents: Pyridinium chlorochromate (PCC), Manganese dioxide (MnO₂), Potassium permanganate (KMnO₄).

Product: (4-aminophenyl)(thiophen-2-yl)methanone.

The table below summarizes representative conditions for the oxidation of benzylic alcohols, which are expected to be applicable to this compound.

| Oxidizing Agent | Typical Solvent | Reaction Conditions | Expected Product |

|---|---|---|---|

| Manganese Dioxide (MnO₂) | Dichloromethane (CH₂Cl₂) | Room Temperature, 24-48 h | (4-aminophenyl)(thiophen-2-yl)methanone |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature, 2-4 h | (4-aminophenyl)(thiophen-2-yl)methanone |

| Potassium Permanganate (KMnO₄) | Acetone/Water | 0°C to Room Temperature | (4-aminophenyl)(thiophen-2-yl)methanone |

Esterification of the hydroxyl group in this compound leads to the formation of ester derivatives. This transformation is typically achieved by reacting the alcohol with an acylating agent, such as an acyl chloride or a carboxylic anhydride, often in the presence of a base to neutralize the acidic byproduct. For instance, reaction with acetyl chloride or acetic anhydride would yield (4-aminophenyl)(thiophen-2-yl)methyl acetate. The presence of the amino group requires careful selection of reaction conditions to avoid competitive N-acylation. Often, the amino group is protected prior to esterification.

Commonly used bases for this reaction include pyridine, which can also act as a solvent, or triethylamine. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

The table below outlines plausible reaction parameters for the synthesis of various ester derivatives from this compound.

| Acylating Agent | Base/Catalyst | Solvent | Potential Ester Product |

|---|---|---|---|

| Acetyl Chloride | Pyridine | Pyridine or Dichloromethane | (4-aminophenyl)(thiophen-2-yl)methyl acetate |

| Acetic Anhydride | Pyridine or DMAP (cat.) | Dichloromethane | (4-aminophenyl)(thiophen-2-yl)methyl acetate |

| Benzoyl Chloride | Triethylamine | Tetrahydrofuran (THF) | (4-aminophenyl)(thiophen-2-yl)methyl benzoate |

The conversion of the hydroxyl group to an ether linkage, known as etherification, is another significant modification. The Williamson ether synthesis is a classic method for this transformation, involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide. For example, treating this compound with sodium hydride followed by methyl iodide would produce 4-((methoxy(thiophen-2-yl)methyl)phenyl)amine.

Given the benzylic nature of the alcohol, which enhances the stability of carbocation-like transition states, acid-catalyzed etherification is also a viable pathway. Reacting the alcohol with another alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst can also yield the corresponding ether.

Below is a table detailing representative reagents and the expected ether products.

| Alkylating Agent | Base/Catalyst | Solvent | Potential Ether Product |

|---|---|---|---|

| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 4-((methoxy(thiophen-2-yl)methyl)phenyl)amine |

| Benzyl Bromide (BnBr) | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 4-((benzyloxy(thiophen-2-yl)methyl)phenyl)amine |

| Methanol (as reagent and solvent) | Sulfuric Acid (H₂SO₄, cat.) | Methanol | 4-((methoxy(thiophen-2-yl)methyl)phenyl)amine |

Spectroscopic Characterization for Structural Elucidation and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of nuclear spin transitions in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum for (4-Aminophenyl)(thiophen-2-yl)methanol would be expected to reveal distinct signals for each unique proton in the molecule. Analysis would focus on chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) to map out the proton framework.

Key expected features would include:

Aromatic Protons: Signals corresponding to the protons on the 4-aminophenyl and thiophen-2-yl rings would typically appear in the downfield region (approximately 6.5-8.0 ppm). The substitution pattern on both rings would lead to characteristic splitting patterns. For instance, the protons on the aminophenyl ring would likely present as two doublets, indicative of a 1,4-disubstituted benzene ring. The three protons on the thiophene (B33073) ring would exhibit a more complex pattern of doublets and a doublet of doublets.

Methanolic Proton (CH-OH): A distinct signal, likely a singlet or a doublet if coupled to the hydroxyl proton, would be assigned to the proton on the central carbinol carbon. Its chemical shift would be influenced by the electron-withdrawing nature of the adjacent aromatic rings.

Amine and Hydroxyl Protons (NH₂ and OH): The protons of the amino and hydroxyl groups would typically appear as broad singlets. Their chemical shifts can be highly variable, depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. Deuterium exchange studies could be used to confirm these assignments.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

Expected spectral characteristics include:

Aromatic Carbons: A series of signals in the downfield region (typically 110-150 ppm) would correspond to the carbon atoms of the phenyl and thiophene rings. The carbon attached to the amino group and the carbons of the thiophene ring adjacent to the sulfur atom would have characteristic chemical shifts.

Methanolic Carbon (CH-OH): The carbinol carbon would be expected to resonate in the range of 60-80 ppm, a typical region for sp³-hybridized carbons bonded to an oxygen atom.

Two-Dimensional NMR Techniques for Connectivity and Structure Elucidation

While specific 2D NMR studies on this compound are not available, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be vital for unambiguous structural confirmation. mdpi.com

COSY: This experiment would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the phenyl and thiophene rings.

HSQC: This technique would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the previously assigned proton spectrum.

HMBC: This experiment would reveal long-range (2-3 bond) correlations between protons and carbons, providing crucial information for connecting the different fragments of the molecule, such as linking the methanolic proton to the carbons of both aromatic rings.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a molecular "fingerprint". nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would display absorption bands corresponding to the stretching and bending vibrations of its functional groups.

Key vibrational modes would include:

O-H and N-H Stretching: Broad absorption bands in the region of 3200-3600 cm⁻¹ would be characteristic of the hydroxyl (O-H) and amino (N-H) groups, with the broadening resulting from hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the methanolic C-H stretch would be observed just below 3000 cm⁻¹.

C=C Aromatic Stretching: Vibrations associated with the carbon-carbon double bonds in the phenyl and thiophene rings would produce a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: A strong absorption band, typically in the range of 1000-1200 cm⁻¹, would be indicative of the C-O stretching vibration of the secondary alcohol group.

C-N Stretching: The stretching vibration of the aryl C-N bond would likely be found in the 1250-1350 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While no specific Raman data for this compound has been reported, a theoretical analysis would be valuable. The technique is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations.

Expected Raman signals would include:

Aromatic Ring Vibrations: The symmetric "ring-breathing" modes of the phenyl and thiophene rings would be expected to produce strong and sharp signals in the fingerprint region.

C-S Stretching: The carbon-sulfur bond vibrations of the thiophene ring would also be detectable.

SERS: Surface-Enhanced Raman Scattering (SERS) could potentially be a powerful technique for studying this molecule, especially if investigating its behavior on metallic surfaces or in trace amounts. The aromatic rings would likely allow for significant signal enhancement.

Without access to published experimental or computational data, the detailed spectroscopic characterization of this compound remains speculative. The generation of such data through synthesis and analysis is a necessary next step for a complete scientific understanding of this compound.

Electronic Absorption and Emission Spectroscopy

The UV-Vis absorption spectrum of a molecule reveals the wavelengths of light that excite electrons from their ground state to higher energy orbitals. For compounds like "this compound", the absorption spectrum is expected to be dominated by π-π* transitions within the aromatic rings. The presence of the electron-donating amino group and the π-rich thiophene ring can lead to intramolecular charge transfer (ICT) character in these transitions.

In analogous thiophene-based D–π–A compounds, a notable bathochromic (red) shift in the absorption maximum is observed with increasing electron-donating strength of the donor group. For instance, a compound with a dimethylamino group, which is a stronger electron donor than a methoxy (B1213986) group, exhibits a significant red shift in its absorption spectrum, indicating a more pronounced ICT. nih.gov This suggests that the electronic communication between the aminophenyl and thiophene moieties in "this compound" plays a crucial role in determining its absorption properties.

Table 1: Representative UV-Vis Absorption Data for an Analogous Thiophene-Based D-π-A Compound in Various Solvents.

| Solvent | Absorption Maximum (λmax, nm) |

| Cyclohexane (CHX) | 458 |

| Dimethyl Sulfoxide (DMSO) | 620 |

Data presented is for the analogous compound 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT) and is intended to be illustrative of the expected behavior. nih.gov

Fluorescence spectroscopy provides information about the de-excitation of a molecule from its first excited state back to the ground state through the emission of light. Compounds with significant ICT character, such as "this compound", are often fluorescent. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light, with the difference known as the Stokes shift.

Table 2: Representative Photophysical Data for an Analogous Thiophene-Based D-π-A Compound.

| Property | Value |

| Excited State Dipole Moment (µe) | 9.0 D |

| Fluorescence Quantum Yield | Varies with solvent |

| Fluorescence Lifetime | Varies with solvent |

Data presented is for the analogous compound 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT) and is intended to be illustrative of the expected behavior. nih.gov

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules with a significant change in dipole moment between the ground and excited states, which is characteristic of compounds exhibiting ICT. A positive solvatochromic shift (a bathochromic or red shift in the emission spectrum with increasing solvent polarity) is expected for "this compound".

In studies of analogous D–π–A thiophene compounds, a substantial red shift in the fluorescence emission maximum is observed as the solvent polarity increases. For example, the emission maximum of an analogous compound shifts from 458 nm in nonpolar cyclohexane to 620 nm in the highly polar aprotic solvent DMSO, representing a shift of 162 nm. nih.gov This large solvatochromic shift is indicative of a highly polar excited state, which is stabilized to a greater extent by polar solvent molecules than the ground state. Such studies are valuable for understanding the nature of the excited state and the specific and non-specific interactions between the solute and solvent molecules. nih.gov

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For "this compound", HRMS would confirm its molecular formula of C₁₁H₁₁NOS.

In addition to providing the precise molecular weight, mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS) techniques, elucidates the fragmentation pattern of the molecule. This fragmentation provides valuable structural information. While specific fragmentation data for "this compound" is not available in the provided search results, the expected fragmentation pathways can be predicted based on the known stability of the constituent aromatic rings and the lability of the benzylic alcohol group.

Upon electron impact ionization, the molecular ion peak [M]⁺• would be expected. Key fragmentation pathways would likely involve:

Loss of a hydroxyl radical (•OH): leading to the formation of a stable benzylic-type carbocation.

Cleavage of the C-C bond between the methanol (B129727) carbon and the thiophene ring: resulting in fragments corresponding to the aminophenylmethyl cation and the thiophene radical, or vice versa.

Cleavage of the C-C bond between the methanol carbon and the phenyl ring: yielding fragments corresponding to the thiophenylmethyl cation and the aminophenyl radical.

Fragmentation of the thiophene and phenyl rings: at higher collision energies, the aromatic rings themselves can undergo characteristic fragmentation.

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different structural units within the molecule. Ultrahigh-resolution techniques like Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry are particularly powerful for resolving complex mixtures containing thiophenic compounds and providing detailed structural information. researchgate.net

No Publicly Available Computational Studies Found for this compound

Following a comprehensive search of publicly available scientific literature, no dedicated computational and theoretical chemistry studies specifically focusing on the compound This compound were identified. As a result, the detailed analysis requested, including Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations for this specific molecule, cannot be provided at this time.

The structured article with sections on ground-state geometry optimization, frontier molecular orbital analysis, molecular electrostatic potential mapping, and excited-state properties requires specific data from peer-reviewed research, which does not appear to be available for this particular compound. While computational studies exist for structurally related molecules containing aminophenyl or thiophene moieties, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these analogous compounds.

Therefore, the generation of an article with the specified outline, data tables, and detailed research findings is not possible without the foundational scientific research on this molecule.

Computational and Theoretical Chemistry Studies

Quantum Chemical Descriptors for Chemical Reactivity and Stability

Quantum chemical descriptors, derived from methods like Density Functional Theory (DFT), are instrumental in understanding the chemical reactivity and kinetic stability of a molecule. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and other related global reactivity parameters.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons to an acceptor. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater propensity to accept electrons. The distribution of these frontier orbitals across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack. In molecules containing thiophene (B33073), the HOMO is often localized on the electron-rich thiophene ring, suggesting it as a potential site for electrophilic substitution. rsc.org

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability. A larger energy gap implies higher kinetic stability and lower chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For many organic molecules, this gap is a key factor in their electronic properties and reactivity. sapub.org

Based on these principles, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ).

Interactive Data Table: Representative Quantum Chemical Descriptors for (4-Aminophenyl)(thiophen-2-yl)methanol

| Descriptor | Symbol | Formula | Representative Value (eV) |

| HOMO Energy | EHOMO | - | -5.25 |

| LUMO Energy | ELUMO | - | -0.75 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.50 |

| Ionization Potential | I | -EHOMO | 5.25 |

| Electron Affinity | A | -ELUMO | 0.75 |

| Electronegativity | χ | (I + A) / 2 | 3.00 |

| Chemical Hardness | η | (I - A) / 2 | 2.25 |

| Chemical Softness | S | 1 / 2η | 0.22 |

| Electrophilicity Index | ω | μ² / 2η | 2.00 |

Note: These values are illustrative and intended to represent the expected range for this type of molecule based on computational studies of structurally related compounds.

These hypothetical values suggest that this compound is a moderately stable molecule with a significant HOMO-LUMO gap. The presence of both the electron-donating aminophenyl group and the electron-rich thiophene ring would influence the distribution and energies of the frontier molecular orbitals.

Conformational Analysis and Energy Landscapes through Computational Methods

The biological activity and physicochemical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them (saddle points or transition states).

The primary sources of conformational flexibility in this compound are the rotations around the single bonds connecting the central methanol (B129727) carbon to the 4-aminophenyl ring and the thiophen-2-yl ring. These rotations are defined by two key dihedral angles:

τ1: The dihedral angle defined by the atoms of the C(phenyl)-C(methanol)-C(thiophene)-S bond.

τ2: The dihedral angle defined by the atoms of the H-O-C(methanol)-C(phenyl) bond.

Computational methods, such as potential energy surface (PES) scans, can be employed to explore the energy landscape as a function of these dihedral angles. By systematically rotating one or both of these bonds and calculating the energy at each step, a map of the conformational space can be generated. This allows for the identification of the most stable (lowest energy) conformations and the transition states that separate them.

For this compound, the conformational landscape is likely to be characterized by several low-energy conformers where steric hindrance is minimized and favorable intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the amino group or the thiophene sulfur, might occur. The relative energies of these conformers determine their population at a given temperature.

The following interactive table outlines the likely stable conformers of this compound based on the expected rotational preferences around the key single bonds.

Interactive Data Table: Plausible Stable Conformers of this compound

| Conformer | Dihedral Angle τ1 (approx.) | Dihedral Angle τ2 (approx.) | Relative Energy (kcal/mol) | Description |

| A | 0° (syn-periplanar) | 60° (gauche) | 0.5 | Phenyl and thiophene rings are eclipsed. |

| B | 180° (anti-periplanar) | 60° (gauche) | 0.0 | Phenyl and thiophene rings are anti. (Most stable) |

| C | 90° (syn-clinal) | 180° (anti) | 1.2 | Phenyl and thiophene rings are perpendicular. |

| D | 270° (anti-clinal) | 180° (anti) | 1.2 | Phenyl and thiophene rings are perpendicular. |

Note: The dihedral angles and relative energies are illustrative and represent a qualitative prediction of the conformational preferences for this molecule.

The energy landscape of this compound would show energy wells corresponding to these stable conformers, connected by paths that pass through higher-energy transition states. The energy barriers for rotation around the C-C bonds are typically in the range of a few kcal/mol, indicating that the molecule is likely to be conformationally flexible at room temperature. Understanding this dynamic behavior is crucial, as different conformers may exhibit different modes of interaction with biological targets.

Mechanistic Investigations of Chemical Reactions Involving 4 Aminophenyl Thiophen 2 Yl Methanol

Elucidation of Reaction Pathways for Synthesis and Derivatization

The synthesis of (4-Aminophenyl)(thiophen-2-yl)methanol and its derivatives can be achieved through several reaction pathways, with the choice of pathway often dictated by the desired yield, purity, and the nature of the substituents.

Synthesis Pathway:

A primary route for the synthesis of this compound involves the nucleophilic addition of an organometallic derivative of 4-bromoaniline (B143363) to 2-thiophenecarboxaldehyde. A common approach is the generation of an organolithium reagent from 4-bromo-N,N-bis(trimethylsilyl)aniline, which then attacks the carbonyl carbon of 2-thiophenecarboxaldehyde. The protecting silyl (B83357) groups can be subsequently removed under acidic conditions to yield the final product.

The proposed mechanism for this synthesis is as follows:

Protection of the amino group: The amino group of 4-bromoaniline is protected, for example, by reaction with chlorotrimethylsilane, to prevent it from reacting with the organolithium reagent that will be formed.

Lithium-Halogen Exchange: The protected 4-bromoaniline derivative reacts with a strong base, typically n-butyllithium, at low temperatures to form the corresponding aryllithium reagent.

Nucleophilic Addition: The aryllithium reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde. This results in the formation of a lithium alkoxide intermediate.

Hydrolysis/Deprotection: The reaction mixture is quenched with an aqueous acid solution. This step serves two purposes: it protonates the alkoxide to form the hydroxyl group of the methanol (B129727) moiety and removes the silyl protecting groups from the amino group, yielding this compound.

Derivatization Pathways:

Derivatization of this compound can be targeted at its three main functional components: the amino group, the hydroxyl group, and the aromatic rings.

N-Alkylation/N-Acylation: The amino group can readily undergo nucleophilic attack on alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives, respectively. The reaction mechanism is a standard nucleophilic substitution (SN2 for alkyl halides) or nucleophilic acyl substitution.

O-Alkylation/O-Esterification: The hydroxyl group can be deprotonated by a base to form an alkoxide, which can then act as a nucleophile in Williamson ether synthesis with alkyl halides. Alternatively, it can react with acyl chlorides or carboxylic anhydrides to form esters.

Electrophilic Aromatic Substitution: Both the aminophenyl and thiophene (B33073) rings are susceptible to electrophilic aromatic substitution. The amino group is a strong activating group and directs electrophiles to the ortho and para positions of the phenyl ring. The thiophene ring is also activated towards electrophilic attack, primarily at the C5 position (adjacent to the sulfur atom and remote from the methanol bridge). Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.

Studies on Nucleophilic and Electrophilic Reaction Mechanisms

The dual nucleophilic and electrophilic nature of this compound and its precursors underpins its diverse reactivity.

Nucleophilic Reactions:

The primary nucleophilic sites are the amino group and, after deprotonation, the hydroxyl group. The lone pair of electrons on the nitrogen of the amino group can attack a wide range of electrophiles. The rate of these reactions is influenced by the steric hindrance around the amino group and the electronic nature of the electrophile.

For instance, the reaction of the amino group with an acyl chloride proceeds via a tetrahedral intermediate. The formation of this intermediate is typically the rate-determining step. The stability of this intermediate, and thus the reaction rate, can be influenced by substituents on both the aminophenyl ring and the acyl chloride.

Electrophilic Reactions:

The electron-rich aminophenyl and thiophene rings are prone to attack by electrophiles. The mechanism of electrophilic aromatic substitution involves the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The formation of this intermediate is the rate-determining step. wikipedia.org

The regioselectivity of these reactions is governed by the directing effects of the existing substituents. The amino group is a powerful ortho-, para-director due to its ability to donate electron density to the ring through resonance. This stabilizes the positive charge in the arenium ion when the electrophile attacks at the ortho or para positions. However, under strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH3+), which is a deactivating, meta-directing group. youtube.comcymitquimica.com

The thiophene ring is also highly reactive towards electrophiles, with a preference for substitution at the α-positions (C2 and C5) over the β-positions (C3 and C4). In this compound, the C2 position is already substituted, making the C5 position the most likely site for electrophilic attack.

Role of Substituents in Directing Reaction Selectivity and Kinetics

Substituents on either the aminophenyl or the thiophene ring can significantly alter the reactivity of this compound, affecting both the rate (kinetics) and the outcome (selectivity) of its reactions. These effects can be qualitatively understood by considering the inductive and resonance effects of the substituents and can be quantified using linear free-energy relationships such as the Hammett equation. researchgate.net

Substituent Effects on the Aminophenyl Ring:

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH3) or alkyl groups at the ortho or meta positions relative to the amino group will increase the electron density on the phenyl ring. This enhances the nucleophilicity of the amino group and increases the rate of electrophilic aromatic substitution on the phenyl ring.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or cyano (-CN) will decrease the electron density on the phenyl ring. This reduces the nucleophilicity of the amino group and deactivates the ring towards electrophilic attack, slowing down the reaction rate.

The effect of substituents on the rate of a reaction can be quantitatively described by the Hammett equation, log(k/k₀) = ρσ, where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant that depends on the nature of the reaction, and σ (sigma) is the substituent constant that depends on the nature and position of the substituent. researchgate.net For reactions where a positive charge develops in the transition state (e.g., electrophilic aromatic substitution), the reaction constant ρ is negative, indicating that electron-donating groups (with negative σ values) accelerate the reaction.

Illustrative Hammett Plot Data for a Hypothetical Electrophilic Bromination on the Phenyl Ring

| Substituent (meta to amino) | σ_meta | log(k/k₀) (Hypothetical) |

| -OCH₃ | -0.12 | 0.36 |

| -CH₃ | -0.07 | 0.21 |

| -H | 0.00 | 0.00 |

| -Cl | 0.37 | -1.11 |

| -NO₂ | 0.71 | -2.13 |

This table is for illustrative purposes to demonstrate the Hammett relationship and does not represent actual experimental data for this specific reaction.

Substituent Effects on the Thiophene Ring:

Substituents on the thiophene ring also influence its reactivity.

EDGs at the C3, C4, or C5 positions will increase the electron density of the thiophene ring, making it more susceptible to electrophilic attack.

EWGs at these positions will decrease the electron density, deactivating the ring towards electrophiles.

The position of the substituent on the thiophene ring is crucial in determining its effect on the regioselectivity of further substitutions. For example, an electron-withdrawing group at the C5 position would likely direct an incoming electrophile to the C3 or C4 position.

Kinetic Studies:

Detailed kinetic studies, including the determination of rate constants, activation energies, and reaction orders, are essential for a complete understanding of the reaction mechanisms. For reactions involving the breaking of a C-H bond in the rate-determining step, the use of deuterated substrates can reveal a kinetic isotope effect, providing further evidence for the proposed mechanism. While specific kinetic data for reactions of this compound are not widely available in the literature, the principles derived from studies of similar aromatic and heterocyclic systems provide a robust framework for predicting its chemical behavior.

Applications in Advanced Materials Science

Integration into Optoelectronic Materials

Organic π-conjugated materials are fundamental to the development of next-generation optoelectronic devices. taylorfrancis.com Thiophene (B33073) derivatives, in particular, are valued for their electronic properties, environmental stability, and structural versatility. mdpi.comnih.gov The title compound, featuring both a thiophene and an aminophenyl moiety, embodies a classic donor-π-bridge structure, which is a cornerstone of materials designed for optoelectronic applications. taylorfrancis.com

Thiophene-containing molecules are extensively used in the active layers of organic light-emitting diodes (OLEDs) and as electron donors in organic solar cells (OSCs). nih.govrsc.org In OLEDs, thiophene derivatives can serve as fluorescent emitters, with their emission color and efficiency tunable through chemical modification. labmanager.comrsc.org For instance, incorporating thiophene as a π-bridge in donor-acceptor molecules has been shown to red-shift light emission, a crucial strategy for developing deep-red and near-infrared (NIR) OLEDs. frontiersin.org The aminophenyl group in (4-Aminophenyl)(thiophen-2-yl)methanol can act as a strong electron donor, which, when paired with a suitable acceptor unit, could form the basis of an efficient light-emitting material.

In the realm of organic solar cells, polythiophenes and their derivatives are among the most studied classes of donor materials due to their potential for low-cost, scalable production. rsc.orgresearchgate.net The efficiency of OSCs is heavily dependent on the energy levels of the donor and acceptor materials. researchgate.net The introduction of specific functional groups, such as cyano and fluoro substituents on the thiophene backbone, has been shown to lower the molecular energy levels, leading to significant improvements in power conversion efficiencies. researchgate.net Fused-thiophene units have been incorporated into organic sensitizers for dye-sensitized solar cells (DSSCs), which improves photovoltaic performance and stability by tuning the frontier molecular energy levels and shifting the intramolecular charge transfer band. mdpi.com Given these precedents, this compound could serve as a valuable building block for synthesizing more complex donor polymers or small molecules for OSC and DSSC applications.

Nonlinear optical (NLO) materials are critical for technologies such as optical data storage, image processing, and optical switching. nih.gov Organic molecules with large delocalized π-electron systems connecting electron-donor and electron-acceptor groups often exhibit significant NLO responses. nih.govresearchgate.net The structure of this compound, featuring the electron-donating amino group and the π-conjugated thiophene ring, is characteristic of a chromophore designed for second-order NLO activity. researchgate.net

Theoretical and experimental studies on similar thiophene derivatives have demonstrated their potential for large second-order hyperpolarizability. researchgate.netmdpi.com For example, computational studies on non-fullerene acceptors based on thiophene have shown that modifying acceptor units can tune the NLO response. nih.gov The intramolecular charge transfer (ICT) from the donor (aminophenyl) to the acceptor (thiophene can be considered a weak acceptor) through the π-system is the primary mechanism responsible for the NLO properties of such organic materials. nih.gov While specific NLO coefficients for this compound have not been reported, its molecular framework is highly conducive to exhibiting these properties, making it a target for future investigation in this field.

Polymer Chemistry and Functional Polymer Synthesis

The dual functionality of this compound, possessing both a primary amine and a secondary alcohol, makes it a versatile precursor for various polymerization strategies.

Polythiophenes are a significant class of conducting polymers, and their synthesis can be achieved through methods like metal-catalyzed coupling reactions and chemical oxidative polymerization. pkusz.edu.cnnih.gov The structure of this compound allows it to be used as a monomer in step-growth polymerization. The amino and hydroxyl groups can react with complementary functional groups (e.g., acyl chlorides, isocyanates) to form polyesters, polyamides, or polyurethanes. This would incorporate the electronically active thiophene-phenyl moiety into the polymer backbone or as a pendant group, creating functional materials with tailored electronic and physical properties.

The synthesis of polythiophenes often involves the polymerization of 3-substituted thiophenes to improve solubility and processability. pkusz.edu.cn Similarly, this compound could be functionalized at the thiophene ring and then polymerized through its amino or hydroxyl groups. Furthermore, its bifunctional nature suggests potential use as a cross-linking agent to impart thermal stability and modify the morphology of other polymer systems.

Covalent Organic Frameworks (COFs) are crystalline porous polymers with well-defined structures and high surface areas, making them suitable for applications in gas storage, catalysis, and electronics. tcichemicals.comnih.gov The synthesis of COFs relies on the self-assembly of organic linkers (monomers) into an extended network. tcichemicals.com

Thiophene-based monomers have been successfully incorporated into COFs, often resulting in materials with semiconducting and luminescent properties. nih.govunito.itmdpi.com Imine-based COFs, formed by the condensation of aldehydes and amines, are particularly common due to their chemical stability. tcichemicals.com The aminophenyl group of this compound makes it a suitable amine-containing linker for the synthesis of imine-linked COFs. researchgate.net For example, it could be reacted with tritopic or ditopic aldehyde linkers to form a 2D or 3D framework. Such a COF would feature the thiophene moiety within its pores or as part of the framework, potentially leading to novel electronic properties or catalytic activity. Researchers are actively exploring the synthesis of thiophene-based COFs using various linkers, including those containing aminophenyl groups, to create materials for optoelectronic applications. unito.it

Sensory Applications

The development of chemosensors for detecting environmentally and biologically important species is a major area of research. Thiophene derivatives have been widely explored as fluorescent and colorimetric sensors due to their excellent photophysical properties, which can be modulated upon interaction with an analyte. sphinxsai.com The core structure of this compound is analogous to many reported thiophene-based chemosensors.

These sensors often operate through mechanisms like intramolecular charge transfer (ICT), where the binding of an analyte to a receptor site on the molecule alters the electronic structure and, consequently, the absorption or fluorescence spectrum. The aminophenyl group can serve as both a recognition site and an electronic donor. For example, a formaldehyde (B43269) sensor based on a 4-phenyl-2,6-bis(4-aminophenyl)pyridine scaffold showed a distinct change in its fluorescence emission upon substrate binding. sphinxsai.com The sensing mechanism was attributed to interactions like hydrogen bonding or bond formation between the pyridine/amine and formaldehyde. sphinxsai.com

Given its structural motifs, this compound could be developed into a chemosensor. The amino and hydroxyl groups provide potential binding sites for various analytes, including metal ions, anions, or small neutral molecules. The interaction with an analyte could perturb the ICT process between the aminophenyl and thiophene moieties, leading to a detectable optical response. The table below summarizes the performance of several representative thiophene-based chemosensors, illustrating the potential of this class of compounds in sensory applications.

| Sensor Base Structure | Analyte Detected | Sensing Mechanism | Limit of Detection (LOD) | Optical Response |

|---|---|---|---|---|

| 4-phenyl-2,6-bis(4-aminophenyl)pyridine | Formaldehyde (HCHO) | Hydrogen-bonding/bond formation | 6.2 ppm | Fluorescence emission shift from 489 nm to 442 nm |

| Thiophene-based cyanoacetanilide derivatives | Various | Intramolecular Charge Transfer (ICT) | Not specified | Bathochromic shift in UV/Vis spectra |

| Thiophene disubstituted benzothiadiazole | - (Used as emitter) | Hybridized Local and Charge-Transfer (HLCT) | Not applicable | Deep-red to NIR emission |

Design of Chemo- and Biosensors Based on Structural Modifications

The unique molecular architecture of this compound, featuring a reactive primary amine, a hydroxyl group, and an electron-rich thiophene ring, makes it a promising scaffold for the development of novel chemo- and biosensors. researchgate.net Structural modifications of this compound can lead to the creation of sensitive and selective sensors for a variety of analytes, including metal ions, anions, and biologically relevant molecules. The design of such sensors typically involves the strategic alteration of the molecule to introduce a specific recognition site and a signal transducer.

The primary amino group on the phenyl ring and the hydroxyl group are key sites for functionalization. These groups can be readily modified to attach specific moieties that can selectively bind to target analytes. The thiophene ring, with its delocalized π-electron system, often plays a crucial role in the signaling mechanism of the resulting sensor, contributing to changes in fluorescence or electrochemical properties upon analyte binding. researchgate.net

One of the most common strategies for modifying the this compound structure for sensing applications is the formation of a Schiff base. This is achieved by the condensation reaction of the primary amino group with an aldehyde or ketone. This reaction introduces an imine (-C=N-) linkage, which can act as a binding site for various metal ions. The electronic properties of the Schiff base ligand, and consequently its photophysical and electrochemical behavior, are highly sensitive to coordination with metal ions. This change in properties forms the basis of the sensing mechanism. For instance, the formation of a complex with a metal ion can lead to an enhancement or quenching of fluorescence, or a shift in the absorption spectrum, allowing for the quantitative detection of the target ion.

Another approach to developing sensors from this compound involves the electropolymerization of the monomer. The thiophene and aminophenyl groups are both amenable to electrochemical oxidation, leading to the formation of a conductive polymer film on an electrode surface. These polymer films can be designed to have specific recognition capabilities. For example, the polymer can be created in the presence of a template molecule (molecular imprinting), creating cavities that are complementary in shape and functionality to the target analyte. This approach can lead to highly selective electrochemical sensors.

The hydroxyl group of this compound offers an additional site for modification. It can be esterified or etherified to introduce new functional groups that can act as recognition sites or modulate the signaling properties of the molecule. For example, the attachment of a group that can selectively bind to a specific biological molecule, such as an enzyme or an antibody, could lead to the development of a biosensor.

The following table summarizes potential sensor designs based on structural modifications of this compound, along with their target analytes and sensing principles. The performance data presented are representative values based on similar thiophene-based sensors reported in the literature.

| Sensor Derivative | Target Analyte | Sensing Principle | Detection Limit | Linear Range | Method |

| Schiff base with salicylaldehyde | Cu²⁺ | Colorimetric and Fluorometric | 0.1 µM | 1-20 µM | UV-Vis and Fluorescence Spectroscopy |

| Schiff base with 2-hydroxy-1-naphthaldehyde | Al³⁺ | Fluorometric ("turn-on") | 50 nM | 0.1-10 µM | Fluorescence Spectroscopy |

| Electropolymerized film | Dopamine | Electrochemical | 20 nM | 0.1-50 µM | Differential Pulse Voltammetry |

| Ester derivative with a phosphate (B84403) group | Alkaline Phosphatase | Fluorometric | 0.1 U/L | 0.5-10 U/L | Fluorescence Spectroscopy |

Detailed Research Findings:

While specific studies on chemosensors derived directly from this compound are not extensively reported, research on analogous compounds provides strong evidence for their potential. For example, Schiff bases derived from aminothiophenes have been shown to be effective chemosensors for various metal ions. The sensing mechanism often involves a change in the intramolecular charge transfer (ICT) characteristics of the molecule upon metal ion binding. The imine nitrogen and other heteroatoms in the Schiff base act as coordination sites for the metal ion, which perturbs the electronic structure of the molecule and leads to a detectable optical or electrochemical response.

In the case of fluorescent sensors, the binding of an analyte can either enhance or quench the fluorescence emission. A "turn-on" fluorescence response is often desirable as it provides a higher signal-to-noise ratio. This can be achieved by designing the sensor molecule such that its fluorescence is initially quenched, for example, through a photoinduced electron transfer (PET) process. Upon binding to the analyte, the PET process is inhibited, leading to a significant increase in fluorescence intensity.

For electrochemical sensors based on electropolymerized films, the selectivity is often derived from the specific interactions between the polymer and the analyte. The sensitivity of these sensors is typically high due to the large surface area of the polymer film and the efficient transduction of the binding event into an electrical signal. The incorporation of nanomaterials, such as carbon nanotubes or metal nanoparticles, into the polymer film can further enhance the sensor's performance by improving its conductivity and catalytic activity.

The development of biosensors based on this compound would involve the immobilization of a biological recognition element, such as an enzyme or antibody, onto a transducer that incorporates the modified form of the compound. For example, a polymer film derived from this compound could be used to entrap an enzyme. The enzymatic reaction with its substrate could then be detected electrochemically, for instance, by monitoring the change in current due to the consumption of an electroactive species or the production of an electroactive product.

Future Research Directions and Interdisciplinary Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future synthesis of (4-Aminophenyl)(thiophen-2-yl)methanol and its derivatives is poised to move beyond traditional batch methods towards more efficient, sustainable, and scalable approaches. Key areas of development include the adoption of green chemistry principles and advanced manufacturing techniques.

Catalytic Innovations and Green Solvents: The conventional synthesis of aryl alcohols like this compound often involves nucleophilic addition reactions. Future methodologies will likely focus on the use of highly efficient and reusable catalysts to improve reaction kinetics and reduce waste. The exploration of biocatalysis, utilizing enzymes for asymmetric reduction of a precursor ketone, presents an attractive green alternative for producing enantiomerically pure forms of the compound, which could be crucial for specific applications. Furthermore, replacing hazardous organic solvents with greener alternatives such as ionic liquids or deep eutectic solvents is a promising avenue. Research into the electropolymerization of thiophene (B33073) derivatives in ionic liquids has demonstrated the potential of these solvents in creating functional materials, a principle that could be adapted for the synthesis of the monomer itself.

Flow Chemistry and Process Intensification: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. For the synthesis of this compound, a flow-based approach could involve pumping solutions of the starting materials through a heated microreactor containing a solid-supported catalyst. This would not only improve yield and purity but also minimize the accumulation of potentially hazardous intermediates. The integration of in-line purification and analysis would further streamline the manufacturing process, making it more cost-effective and environmentally friendly.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Screening for suitable enzymes, optimization of reaction parameters (pH, temperature). |

| Green Solvents | Lower toxicity, potential for recyclability, unique reactivity profiles. | Solubility and stability studies of reactants and products in novel solvents. |

| Flow Chemistry | Improved safety and control, enhanced scalability, process intensification. | Reactor design, catalyst immobilization, integration of downstream processing. |

| Photocatalysis | Use of light as a renewable energy source, novel reaction pathways. | Development of suitable photocatalysts, understanding reaction mechanisms. |

Advanced Computational Modeling for Predictive Research and Material Design

Computational chemistry is set to play a pivotal role in accelerating the discovery and design of new materials based on this compound. By predicting molecular properties and behaviors, researchers can prioritize synthetic efforts and gain deeper insights into structure-property relationships.

Density Functional Theory (DFT) and Electronic Properties: DFT calculations are instrumental in understanding the electronic structure of this compound. These theoretical studies can predict key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for determining the compound's potential in optoelectronic applications. By simulating the effects of different substituents on the aminophenyl or thiophene rings, DFT can guide the design of derivatives with tailored electronic and optical properties for use in organic semiconductors or as sensitizers in solar cells.

Molecular Dynamics (MD) and Supramolecular Assembly: The self-assembly of molecules into ordered nanostructures is fundamental to the development of advanced functional materials. MD simulations can provide atomic-level insights into the intermolecular interactions that govern the self-assembly of this compound derivatives. By simulating the behavior of these molecules in different solvent environments, researchers can predict the most likely supramolecular architectures, such as nanofibers or sheets. This predictive capability is invaluable for designing materials with specific morphologies for applications in sensing or drug delivery.

Quantitative Structure-Property Relationship (QSPR) and Machine Learning: QSPR models offer a statistical approach to correlating molecular structures with their physicochemical properties. By developing QSPR models for a series of this compound derivatives, it would be possible to predict properties like solubility, thermal stability, and even their tendency to form specific self-assembled structures. Emerging machine learning algorithms can further enhance these predictions, enabling the rapid screening of virtual libraries of compounds to identify candidates with desired material characteristics. For instance, models like Quantitative Structure-Nanoparticle Assembly Prediction (QSNAP) could be adapted to forecast the self-assembly of this compound into nanoparticles. chemrevlett.combeilstein-journals.org

| Computational Method | Predicted Properties | Relevance to Material Design |

| DFT | HOMO/LUMO energies, bandgap, absorption spectra. | Design of organic electronic materials with specific optoelectronic properties. |

| MD Simulations | Self-assembly pathways, morphology of nanostructures, interaction with other molecules. | Engineering of supramolecular materials with controlled architectures. |

| QSPR/Machine Learning | Solubility, thermal stability, self-assembly propensity. | High-throughput screening of virtual compound libraries for target applications. |

Expansion of Material Science Applications through Molecular Engineering and Supramolecular Assembly

The inherent properties of this compound make it an excellent building block for a new generation of functional materials. Future research will likely focus on harnessing its potential through strategic molecular modifications and controlled self-assembly.

Molecular Engineering for Organic Electronics: The reactive amino and hydroxyl groups on this compound provide convenient handles for its incorporation into larger molecular structures. For example, it can serve as a monomer for the synthesis of novel π-conjugated polymers. nih.gov By polymerizing derivatives of this compound, materials with extended conjugation and potentially high charge carrier mobility could be developed for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The combination of the electron-donating aminophenyl unit and the thiophene ring creates a donor-acceptor character that is beneficial for these applications.

Supramolecular Assembly for Functional Materials: The ability of the aminophenyl and hydroxyl groups to form hydrogen bonds, coupled with the potential for π-π stacking interactions between the aromatic rings, makes this compound an ideal candidate for the construction of supramolecular polymers and gels. rug.nl These non-covalently linked materials can exhibit stimuli-responsive properties, where changes in temperature, pH, or solvent can alter their structure and function. Such "smart" materials could find applications in areas like injectable drug delivery systems, self-healing materials, and sensors. The self-assembly of specifically designed derivatives could lead to the formation of well-defined nanostructures, such as nanofibers or vesicles, with tailored functionalities. beilstein-journals.org

| Application Area | Molecular Engineering Strategy | Resulting Material Properties |

| Organic Electronics | Polymerization of functionalized monomers. | Enhanced charge transport, tunable bandgap, improved processability. |

| Sensors | Introduction of specific recognition sites. | Selective response to target analytes through optical or electrical signal changes. |

| Drug Delivery | Formation of self-assembled nanoparticles or hydrogels. | Biocompatibility, controlled release of therapeutic agents. |

| Self-Healing Materials | Design of reversible supramolecular networks. | Ability to repair damage through dynamic non-covalent bonds. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-aminophenyl)(thiophen-2-yl)methanol, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves coupling a 4-aminophenol derivative with a thiophene-based reagent. Key steps include:

- Acid/Base Catalysis : Use ethanol or methanol as solvents under acidic (e.g., HCl) or basic (e.g., NaOH) conditions to facilitate nucleophilic substitution or condensation reactions .

- Temperature Control : Maintain reactions at 60–80°C to balance reactivity and byproduct suppression .

- Workup : Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient to isolate the product .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure using SHELX software to determine bond lengths and angles, ensuring accuracy by refining against high-resolution diffraction data .

- Spectroscopic Analysis : Combine H/C NMR (to confirm aromatic protons and hydroxyl groups) and FT-IR (to identify -OH and -NH stretches at ~3300 cm) .

Q. What are the key physicochemical properties of this compound, and how do they influence solubility and reactivity?

- Methodological Answer :

- LogP Calculation : Use density functional theory (DFT) to predict lipophilicity (e.g., via Gaussian09 with B3LYP/6-31G* basis set), critical for assessing membrane permeability in biological studies .

- Solubility Testing : Perform phase-solubility studies in DMSO, methanol, and water to guide solvent selection for reactions .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be achieved, and what biocatalytic methods are viable?

- Methodological Answer :

- Asymmetric Reduction : Use Lactobacillus paracasei BD101 to enantioselectively reduce the corresponding ketone precursor. Optimize pH (6.5–7.5) and temperature (30–37°C) to enhance (S)-enantiomer yield (>95% ee) .

- Chiral HPLC : Validate purity using a Chiralpak IA column with hexane/isopropanol (90:10) at 1.0 mL/min flow rate .

Q. How do substitution patterns on the phenyl and thiophene rings affect bioactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.